1-Phenyl-2-azaspiro[3.4]oct-6-ene
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Overview
Description
1-Phenyl-2-azaspiro[3.4]oct-6-ene is a heterocyclic organic compound characterized by its unique spirocyclic structure. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antitumor, antiviral, and antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-azaspiro[3.4]oct-6-ene typically involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the spirocyclic structure. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol .
Industrial Production Methods: While specific industrial production methods for 1-Phenyl-2-azaspiro[3This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-azaspiro[3.4]oct-6-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced spirocyclic amines.
Substitution: Various substituted spirocyclic compounds.
Scientific Research Applications
1-Phenyl-2-azaspiro[3.4]oct-6-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antitumor, antiviral, and antibacterial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 1-Phenyl-2-azaspiro[3.4]oct-6-ene involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
1-Phenyl-2-azaspiro[3.4]oct-6-ene is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:
1-Phenyl-2-azaspiro[3.5]non-6-ene: Another spirocyclic compound with a larger ring size, exhibiting different reactivity and biological activity.
1-Phenyl-2-azaspiro[3.3]hept-6-ene:
Properties
IUPAC Name |
3-phenyl-2-azaspiro[3.4]oct-6-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-6-11(7-3-1)12-13(10-14-12)8-4-5-9-13/h1-7,12,14H,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYDNQIUMXIPAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC12CNC2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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